An In-depth Technical Guide to the Chemical Properties and Stability of 3,3-Dimethyl-4-(thiophen-2-yl)pyrrolidine
An In-depth Technical Guide to the Chemical Properties and Stability of 3,3-Dimethyl-4-(thiophen-2-yl)pyrrolidine
Abstract
This technical guide provides a comprehensive analysis of the predicted chemical properties and stability of 3,3-Dimethyl-4-(thiophen-2-yl)pyrrolidine, a novel heterocyclic scaffold with potential applications in medicinal chemistry and drug discovery. Given the absence of direct empirical data for this specific molecule in peer-reviewed literature, this document synthesizes information from established chemical principles and studies on structurally related pyrrolidine and thiophene derivatives. We present a predictive stability profile, covering thermal, oxidative, photolytic, and hydrolytic degradation pathways. Furthermore, this guide outlines detailed, field-proven experimental protocols for conducting forced degradation studies and provides recommendations for optimal storage and handling. The insights herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively work with this and similar molecules.
Introduction: Structural Rationale and Potential Significance
The molecular architecture of 3,3-Dimethyl-4-(thiophen-2-yl)pyrrolidine combines two key pharmacophoric elements: a substituted pyrrolidine ring and a thiophene moiety. The pyrrolidine ring is a ubiquitous scaffold in numerous natural alkaloids and FDA-approved drugs, valued for its ability to introduce three-dimensionality and act as a versatile synthetic handle.[1][2] The gem-dimethyl substitution at the C3 position introduces steric bulk, which can conformationally lock the pyrrolidine ring, potentially enhancing binding affinity to biological targets and improving metabolic stability.
The thiophene ring serves as a bioisostere for the benzene ring, offering similar physicochemical properties while presenting a distinct electronic profile and metabolic fate.[3] Thiophene derivatives are integral to a wide range of therapeutics, exhibiting diverse biological activities.[3][4] The strategic combination of these two motifs in 3,3-Dimethyl-4-(thiophen-2-yl)pyrrolidine suggests its potential as a valuable building block for novel chemical entities. This guide serves to proactively address the critical questions of its chemical behavior and stability, which are paramount for its successful application in research and development.
Figure 1: Key structural features of 3,3-Dimethyl-4-(thiophen-2-yl)pyrrolidine.
Predicted Physicochemical Properties
A summary of predicted physicochemical properties is essential for designing experimental conditions, including solvent selection for reactions and analytical method development. The following properties have been estimated using established computational models for structurally similar compounds.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₀H₁₅NS | Defines molecular weight and elemental composition. |
| Molecular Weight | 181.30 g/mol | Influences diffusion, solubility, and formulation. |
| pKa (Conjugate Acid) | ~10.5 - 11.5 | The basicity of the pyrrolidine nitrogen impacts salt formation and solubility at physiological pH.[2] |
| cLogP | ~2.0 - 2.5 | Predicts lipophilicity, affecting membrane permeability and absorption. |
| Polar Surface Area | ~12.5 Ų | Influences cell penetration and oral bioavailability. |
Analysis of Structural Stability
The overall stability of the molecule is a composite of the stabilities of its constituent parts.
The Pyrrolidine Ring
The pyrrolidine ring is a saturated secondary amine, rendering it a base.[2] As a saturated heterocycle, it is generally stable and not susceptible to ring-opening reactions under typical laboratory conditions. However, its stability can be influenced by:
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Basicity: The nitrogen atom is nucleophilic and basic (pKa of the conjugate acid is ~11.27 for unsubstituted pyrrolidine), readily forming salts with acids.[2] This property is crucial for solubilization and purification strategies.
-
Conformational Rigidity: The gem-dimethyl group at the C3-position restricts the conformational flexibility ("pseudorotation") of the five-membered ring. This pre-organization can be advantageous for receptor binding but may also influence its reactivity.
-
Thermal Stability: While the ring itself is thermally robust, pyrrolidinium-based ionic liquids can exhibit decomposition, with stability being influenced by the counter-ion and substituents.[5]
The Thiophene Moiety
Thiophene is an aromatic heterocycle, but its aromaticity is less pronounced than that of benzene, making it more reactive.[3] Its stability is significantly impacted by its susceptibility to oxidation.
-
Oxidative Stability: The sulfur atom in the thiophene ring is a primary site for oxidation. This can be initiated by atmospheric oxygen, especially in the presence of light or trace metals, or by stronger oxidizing agents.[6] Metabolic oxidation by cytochrome P450 enzymes can lead to the formation of reactive electrophilic intermediates like thiophene S-oxides and epoxides, which have been implicated in the toxicity of some thiophene-containing drugs.[6][7]
-
Photostability: Heterocyclic aromatic compounds, including thiophenes, can be susceptible to degradation upon exposure to UV radiation.[8] The energy absorbed can lead to ring-opening or polymerization reactions.
-
Electrophilic Substitution: The thiophene ring is more reactive than benzene towards electrophilic substitution, with reactions preferentially occurring at the C2-position.[9]
Predicted Chemical Stability Profile & Degradation Pathways
Based on the analysis of the structural components, a predictive stability profile can be constructed. This profile is crucial for anticipating potential issues during synthesis, purification, formulation, and storage.
Figure 2: Predicted major degradation and reaction pathways.
Summary of Predicted Stability
| Stress Condition | Predicted Stability | Rationale and Potential Degradants |
| Acidic (pH 1-3) | Likely Stable | The pyrrolidine nitrogen will be protonated to form a soluble and stable salt. The thiophene ring is generally stable to non-oxidizing acids.[9] |
| Basic (pH 11-13) | Likely Stable | The molecule lacks readily hydrolyzable functional groups. Stability is expected under basic conditions. |
| Oxidative (H₂O₂) | Susceptible | The thiophene ring is prone to S-oxidation, forming thiophene S-oxides and potentially epoxides.[6][7] These are reactive metabolites that can be a source of instability and toxicity. |
| Thermal | Stable at RT | The compound is expected to be stable at ambient and moderately elevated temperatures. High temperatures may lead to decomposition.[5] |
| Photolytic (UV/Vis) | Susceptible | Thiophene and other N-heterocycles can undergo photolysis, potentially leading to discoloration, polymerization, or ring cleavage.[8] |
Recommended Storage and Handling
To ensure the long-term integrity of 3,3-Dimethyl-4-(thiophen-2-yl)pyrrolidine, the following storage and handling procedures are recommended based on its predicted stability profile:
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric oxygen and prevent oxidative degradation of the thiophene ring.[6]
-
Temperature: Store in a cool environment, preferably at 2-8°C for long-term storage.
-
Light: Protect from light by storing in amber vials or in a dark location to prevent photolytic degradation.
-
Container: Use tightly sealed containers to prevent moisture ingress.
Experimental Protocols for Stability Assessment
To empirically determine the stability of the compound, a forced degradation study is the industry-standard approach. This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated storage conditions.
Workflow for Forced Degradation Study
The following diagram outlines a comprehensive workflow for assessing the chemical stability of the target compound. The causality behind this workflow is to systematically and efficiently identify potential degradation pathways and develop stability-indicating analytical methods.
Figure 3: Experimental workflow for a forced degradation study.
Step-by-Step Protocol: Forced Degradation
Objective: To identify degradation pathways and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
- Accurately weigh and dissolve 3,3-Dimethyl-4-(thiophen-2-yl)pyrrolidine in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL. This co-solvent system is chosen to ensure solubility of both the parent compound and a wide range of potential polar and non-polar degradants.
2. Application of Stress Conditions:
- For each condition, transfer 1 mL of the stock solution into separate, appropriately labeled vials.
- Acidic: Add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
- Basic: Add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
- Oxidative: Add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light. The use of H₂O₂ is a standard method to simulate oxidative stress.[10]
- Thermal: Store a vial containing the solid compound in an oven at 80°C. At each time point, dissolve a pre-weighed amount in the solvent for analysis.
- Photolytic: Expose a solution of the compound in a quartz cuvette to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
- Control: Keep a vial of the stock solution at 4°C in the dark.
3. Sampling and Analysis:
- Withdraw aliquots (e.g., 100 µL) from each stressed sample and the control at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
- Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to quench the reaction.
- Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
- Analyze all samples using a validated stability-indicating HPLC-UV/MS method.
4. Data Interpretation:
- Calculate the percentage degradation of the parent compound in each condition relative to the t=0 control.
- Use the LC-MS data to determine the mass-to-charge ratio (m/z) of the major degradation products. This is critical for postulating their structures.
- Perform a mass balance calculation to ensure that the loss of the parent compound corresponds to the formation of degradation products.
Conclusion
While 3,3-Dimethyl-4-(thiophen-2-yl)pyrrolidine is a novel compound without direct stability data, a comprehensive analysis based on its constituent chemical motifs provides a robust predictive framework for its behavior. The primary stability concerns are oxidative degradation of the thiophene ring and potential photolytic instability. The pyrrolidine ring is expected to be largely stable but confers basicity to the molecule. By implementing the recommended storage and handling procedures and conducting empirical stability assessments as outlined in this guide, researchers can confidently utilize this promising scaffold in their discovery and development programs.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. Available from: [Link]
-
ACS Publications. Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds | ACS Omega. (2022). Available from: [Link]
-
Astronomy & Astrophysics. Formation and photostability of N-heterocycles in space. Available from: [Link]
-
Systematic Reviews in Pharmacy. Synthesis, Characterization and Spectroscopic Study of New Metal Complexes form Heterocyclic Compounds for Photostability Study. (2020). Available from: [Link]
-
Astronomy & Astrophysics. Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules. (2005). Available from: [Link]
-
Journal of Population Therapeutics and Clinical Pharmacology. The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). Available from: [Link]
-
PMC. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Available from: [Link]
-
MDPI. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. (2024). Available from: [Link]
-
Sami Publishing Company. New photostabilizers for poly (vinyl chloride) derived from heterocyclic compounds. (2022). Available from: [Link]
-
MDPI. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. (2023). Available from: [Link]
-
PMC. Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids. Available from: [Link]
-
ResearchGate. Light-sensitive heterocyclic compounds for information nanotechnologies. Available from: [Link]
-
ResearchGate. Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. (2020). Available from: [Link]
-
ACS Publications. The Impact of Pyrrolidine Hydroxylation on the Conformation of Proline-Containing Peptides | The Journal of Organic Chemistry. (2005). Available from: [Link]
-
Springer. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]
-
MDPI. Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. (2024). Available from: [Link]
-
IntechOpen. Recent Advances in the Synthesis of Pyrrolidines. (2022). Available from: [Link]
-
Oriental Journal of Chemistry. Design and synthesis of spiro derivatives containing a thiophene ring and evaluation of their Anti-microbial activity. Available from: [Link]
-
White Rose Research Online. Structural and Thermochemical Studies of Pyrrolidine Borane and Piperidine Borane by Gas Electron Diffraction and Quantum Chemic. Available from: [Link]
-
PubChem. (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid. Available from: [Link]
-
Wikipedia. Pyrrolidine. Available from: [Link]
-
PMC. Crystal structure and Hirshfeld surface analysis of dimethyl 4′-bromo-3-oxo-5-(thiophen-2-yl)-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2,4-dicarboxylate. Available from: [Link]
-
LOCKSS. synthesis of 3-substituted pyrrole derivatives with. Available from: [Link]
-
Der Pharma Chemica. Synthesis of some novel pyrrolidine, thiomorpholine, pyrimidine and pyridine derivatives containing benzimidazole moiety of. Available from: [Link]
-
ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. (2024). Available from: [Link]
- Google Patents. EP1992613A1 - Process for production of 3,4-disubstituted pyrrolidine derivative and intermediate for the production.
-
De Gruyter. [3.3]- and Pyrenophanes as Excimer Models: Synthesis, Molecular Structure, and Spectroscopic Properties. Available from: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. cognizancejournal.com [cognizancejournal.com]
- 4. Design and synthesis of spiro derivatives containing a thiophene ring and evaluation of their Anti-microbial activity – Oriental Journal of Chemistry [orientjchem.org]
- 5. Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules | Astronomy & Astrophysics (A&A) [aanda.org]
- 9. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
